molecular formula C20H19N3S B5878909 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione

5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione

Cat. No. B5878909
M. Wt: 333.5 g/mol
InChI Key: QFDWPUBDDFKAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione, also known as BNNT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BNNT has a triazine ring with a thione group and a naphthyl and benzyl group attached. This compound has shown potential in various applications, including nanotechnology, biomedical research, and materials science.

Mechanism of Action

The mechanism of action of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione is not fully understood. However, it is believed that 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione interacts with biological molecules, such as proteins and enzymes, through hydrogen bonding and van der Waals interactions. 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects
5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has been shown to have low toxicity and does not cause significant biochemical or physiological effects in vitro. However, further studies are needed to determine the long-term effects of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione exposure in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione in lab experiments is its high purity and stability. 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione can also be easily functionalized with various molecules, making it an ideal candidate for targeted drug delivery and other biomedical applications. However, one of the limitations of using 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione is its high cost and limited availability.

Future Directions

There are several future directions for 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione research, including:
1. Further studies on the toxicity and long-term effects of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione exposure in vivo.
2. The development of more cost-effective methods for synthesizing 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione.
3. The use of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione in the development of high-strength materials for aerospace and defense applications.
4. The development of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione-based drug delivery systems for targeted cancer therapy.
5. The use of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione in the development of nanoelectronic devices for faster and more efficient computing.
In conclusion, 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione is a unique chemical compound that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action and long-term effects, but its high purity, stability, and functionalizability make it an ideal candidate for targeted drug delivery, high-strength materials, and nanoelectronics.

Synthesis Methods

The synthesis of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione involves the reaction of 1,3,5-triazinane-2-thione with benzyl chloride and 1-naphthylamine. The reaction takes place in the presence of a base and a solvent, such as ethanol or methanol. The resulting product is a white crystalline powder that can be purified using various techniques, such as recrystallization or column chromatography.

Scientific Research Applications

5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has shown potential in various scientific research applications, including nanotechnology, biomedical research, and materials science. In nanotechnology, 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has been used as a reinforcing agent in polymer composites, improving their mechanical and thermal properties. 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has also been used in the development of nanoelectronic devices due to its high electrical conductivity.
In biomedical research, 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has been studied for its potential use in drug delivery systems. 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has a high surface area and can be functionalized with various molecules, making it an ideal candidate for targeted drug delivery. 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has also shown antibacterial properties and has been studied for its potential use in wound healing and infection control.
In materials science, 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has been studied for its potential use in the development of high-strength materials. 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has a high tensile strength and can be used as a reinforcement in composites, improving their mechanical properties.

properties

IUPAC Name

5-benzyl-1-naphthalen-1-yl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3S/c24-20-21-14-22(13-16-7-2-1-3-8-16)15-23(20)19-12-6-10-17-9-4-5-11-18(17)19/h1-12H,13-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDWPUBDDFKAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-1-(naphthalen-1-yl)-1,3,5-triazinane-2-thione

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